3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups at the 3 and 4 positions, a pyrrolidinone moiety, and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.
Introduction of the Pyrrolidinone Moiety: The benzamide is then reacted with 2-oxopyrrolidine to introduce the pyrrolidinone moiety. This step often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Incorporation of the Thiazole Ring: The final step involves the introduction of the thiazole ring. This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, the use of continuous flow reactors and automation could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Products include 3,4-dimethoxybenzoic acid derivatives.
Reduction: Products include alcohol derivatives of the pyrrolidinone moiety.
Substitution: Products include various substituted benzamides.
Scientific Research Applications
3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybenzamide: Lacks the pyrrolidinone and thiazole moieties, resulting in different biological activities.
N-(1,3-thiazol-2-yl)benzamide: Lacks the methoxy groups and pyrrolidinone moiety, leading to distinct chemical properties.
N-[(2-oxopyrrolidin-1-yl)methyl]benzamide: Lacks the thiazole ring, affecting its overall reactivity and biological activity.
Uniqueness
3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities not observed in its simpler analogs.
Properties
IUPAC Name |
3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-23-13-6-5-12(10-14(13)24-2)16(22)20(17-18-7-9-25-17)11-19-8-3-4-15(19)21/h5-7,9-10H,3-4,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZIWBASJSEUHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CN2CCCC2=O)C3=NC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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